N-(3-iodophenyl)-2-phenylbutanamide
Description
N-(3-Iodophenyl)-2-phenylbutanamide is a halogen-substituted aromatic amide characterized by a 2-phenylbutanamide backbone and a 3-iodophenyl substituent. The iodine atom at the meta position on the phenyl ring introduces steric bulk and electronic effects, distinguishing it from chloro-, methyl-, or fluoro-substituted derivatives. Such modifications influence solubility, reactivity, and biological activity, as observed in related compounds .
Properties
IUPAC Name |
N-(3-iodophenyl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO/c1-2-15(12-7-4-3-5-8-12)16(19)18-14-10-6-9-13(17)11-14/h3-11,15H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAZSDJQIXQYGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-iodophenyl)-2-phenylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-iodoaniline and 2-phenylbutanoic acid.
Amidation Reaction: The 3-iodoaniline is reacted with 2-phenylbutanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing waste.
Chemical Reactions Analysis
Types of Reactions: N-(3-iodophenyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as thiolates or amines.
Oxidation and Reduction: The phenyl rings can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions:
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are commonly used for substitution reactions involving the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the phenyl rings.
Reduction: Reducing agents such as lithium aluminum hydride can be employed for the reduction of the compound.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction Products: Reduction can yield amines or other reduced forms of the compound.
Scientific Research Applications
N-(3-iodophenyl)-2-phenylbutanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or unique electronic characteristics.
Biological Studies: It can be used as a probe to study biological processes involving iodine-containing compounds.
Mechanism of Action
The mechanism by which N-(3-iodophenyl)-2-phenylbutanamide exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The presence of the iodine atom can influence the compound’s reactivity and interaction with biological molecules, potentially affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Structural Variations and Substitution Effects
The table below compares key structural features of N-(3-iodophenyl)-2-phenylbutanamide with similar compounds:
*Calculated based on analogous structures.
Key Observations :
- Iodine vs. Chlorine/Methyl : The 3-iodo group increases molecular weight and polarizability compared to smaller substituents like Cl or CH₃. This may enhance lipophilicity and binding affinity in biological systems, as seen in N-(3-iodophenyl)maleimide, which exhibited superior inhibitory activity (IC₅₀ = 2.24 μM) compared to chloro or bromo analogs .
Physicochemical Properties
- Solubility : Halogen substituents generally reduce aqueous solubility. The iodine atom’s large size may further decrease solubility compared to fluorine or methyl groups.
- Stability : Iodoarenes are prone to photolytic degradation, which could limit the compound’s shelf life compared to more stable chloro or methyl derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
